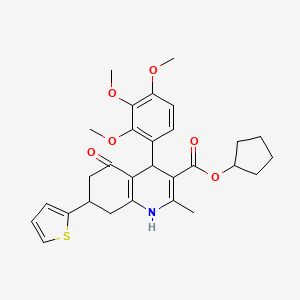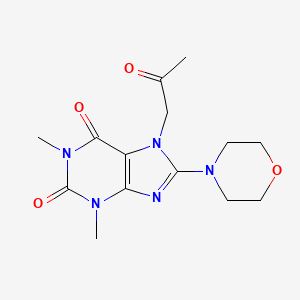![molecular formula C25H19F3IN3O2S B14947470 (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)
(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, an iodophenyl group, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Iodination: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-3-benzyl-N-(4-bromophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- (2Z)-3-benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide lies in its iodophenyl group, which can undergo specific reactions not possible with other halogens. This allows for unique synthetic transformations and potential biological activities.
Propiedades
Fórmula molecular |
C25H19F3IN3O2S |
|---|---|
Peso molecular |
609.4 g/mol |
Nombre IUPAC |
3-benzyl-N-(4-iodophenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H19F3IN3O2S/c26-25(27,28)17-6-10-20(11-7-17)31-24-32(15-16-4-2-1-3-5-16)22(33)14-21(35-24)23(34)30-19-12-8-18(29)9-13-19/h1-13,21H,14-15H2,(H,30,34) |
Clave InChI |
UNUNQYHUEJWTCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(=NC2=CC=C(C=C2)C(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)
![2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14947413.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)
![2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)
![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B14947444.png)
![9-bromo-3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B14947455.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
![3-(4-chlorophenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B14947462.png)

